molecular formula C13H14N2O3 B12925348 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester CAS No. 50609-57-9

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester

Cat. No.: B12925348
CAS No.: 50609-57-9
M. Wt: 246.26 g/mol
InChI Key: FHSCYCCXMSMREH-UHFFFAOYSA-N
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Description

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyridine and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

50609-57-9

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

ethyl 2-(6-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate

InChI

InChI=1S/C13H14N2O3/c1-3-18-12(16)7-10-8-14-11-6-4-5-9(2)15(11)13(10)17/h4-6,8H,3,7H2,1-2H3

InChI Key

FHSCYCCXMSMREH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CN=C2C=CC=C(N2C1=O)C

Origin of Product

United States

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